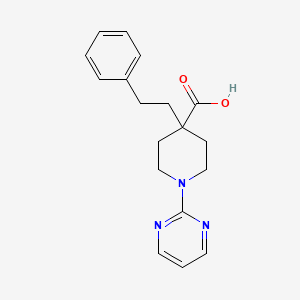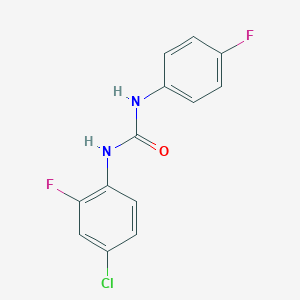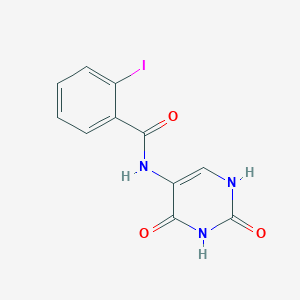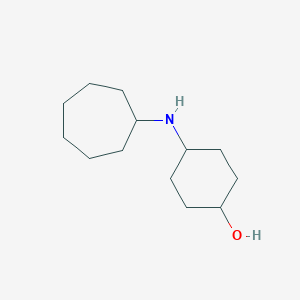
4-(2-phenylethyl)-1-pyrimidin-2-ylpiperidine-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-phenylethyl)-1-pyrimidin-2-ylpiperidine-4-carboxylic acid, also known as PEP1, is a novel compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. PEP1 belongs to the class of piperidine carboxylic acid derivatives and has been synthesized using various methods.
作用机制
4-(2-phenylethyl)-1-pyrimidin-2-ylpiperidine-4-carboxylic acid exerts its pharmacological effects by modulating various biochemical pathways. It has been reported to inhibit the activity of acetylcholinesterase and monoamine oxidase-B enzymes, leading to increased levels of acetylcholine and dopamine in the brain. 4-(2-phenylethyl)-1-pyrimidin-2-ylpiperidine-4-carboxylic acid also inhibits the production of pro-inflammatory cytokines and mediators, leading to a reduction in inflammation and pain. Furthermore, 4-(2-phenylethyl)-1-pyrimidin-2-ylpiperidine-4-carboxylic acid has been reported to induce apoptosis in cancer cells by activating the caspase-dependent pathway.
Biochemical and Physiological Effects:
4-(2-phenylethyl)-1-pyrimidin-2-ylpiperidine-4-carboxylic acid has been reported to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of acute and chronic pain. 4-(2-phenylethyl)-1-pyrimidin-2-ylpiperidine-4-carboxylic acid has also been reported to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease. Additionally, 4-(2-phenylethyl)-1-pyrimidin-2-ylpiperidine-4-carboxylic acid has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
实验室实验的优点和局限性
4-(2-phenylethyl)-1-pyrimidin-2-ylpiperidine-4-carboxylic acid has several advantages for lab experiments. It is easy to synthesize and purify, and it exhibits high stability and solubility in water and organic solvents. 4-(2-phenylethyl)-1-pyrimidin-2-ylpiperidine-4-carboxylic acid also exhibits low toxicity and high selectivity towards its molecular targets. However, there are some limitations to using 4-(2-phenylethyl)-1-pyrimidin-2-ylpiperidine-4-carboxylic acid in lab experiments. Its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion, have not been fully characterized. Additionally, the optimal dosage and administration route of 4-(2-phenylethyl)-1-pyrimidin-2-ylpiperidine-4-carboxylic acid have not been established.
未来方向
There are several future directions for the research and development of 4-(2-phenylethyl)-1-pyrimidin-2-ylpiperidine-4-carboxylic acid. One potential direction is to investigate its potential as a therapeutic agent for the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its potential as a therapeutic agent for the treatment of cancer, either as a monotherapy or in combination with other anticancer agents. Additionally, further studies are needed to fully characterize the pharmacokinetic properties of 4-(2-phenylethyl)-1-pyrimidin-2-ylpiperidine-4-carboxylic acid and to optimize its dosage and administration route for clinical use.
合成方法
4-(2-phenylethyl)-1-pyrimidin-2-ylpiperidine-4-carboxylic acid has been synthesized using various methods, including the reaction of 2-bromo-1-(4-methoxyphenyl)ethanone with 4-(aminomethyl)piperidine-2,6-dione, followed by the reaction with 2-aminopyrimidine-4-carboxylic acid. Another method involves the reaction of 2-bromo-1-(4-methoxyphenyl)ethanone with 4-(aminomethyl)piperidine-2,6-dione, followed by the reaction with 2-chloropyrimidine-4-carboxylic acid. Both methods have been reported to yield 4-(2-phenylethyl)-1-pyrimidin-2-ylpiperidine-4-carboxylic acid in good yields and high purity.
科学研究应用
4-(2-phenylethyl)-1-pyrimidin-2-ylpiperidine-4-carboxylic acid has shown promising results in various scientific research applications. It has been reported to exhibit anti-inflammatory, analgesic, and anticonvulsant properties. 4-(2-phenylethyl)-1-pyrimidin-2-ylpiperidine-4-carboxylic acid has also been investigated for its potential use in the treatment of Alzheimer's disease and Parkinson's disease due to its ability to inhibit acetylcholinesterase and monoamine oxidase-B enzymes. Additionally, 4-(2-phenylethyl)-1-pyrimidin-2-ylpiperidine-4-carboxylic acid has shown potential as a therapeutic agent for the treatment of cancer due to its ability to inhibit the growth and proliferation of cancer cells.
属性
IUPAC Name |
4-(2-phenylethyl)-1-pyrimidin-2-ylpiperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c22-16(23)18(8-7-15-5-2-1-3-6-15)9-13-21(14-10-18)17-19-11-4-12-20-17/h1-6,11-12H,7-10,13-14H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPBJKSFRBSHJRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(CCC2=CC=CC=C2)C(=O)O)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Phenylethyl)-1-pyrimidin-2-ylpiperidine-4-carboxylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[1-(3-furylmethyl)-3-oxo-2-piperazinyl]-N-propyl-N-(4-pyridinylmethyl)acetamide](/img/structure/B5303601.png)
![N-(2-hydroxyethyl)-2-{1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-3-oxo-2-piperazinyl}acetamide](/img/structure/B5303612.png)
![3-({3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}methyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5303625.png)
![1-{1-[3,5-dimethyl-2-(1H-pyrazol-1-yl)benzyl]piperidin-4-yl}pyrrolidin-2-one](/img/structure/B5303628.png)


![4-(4-fluorobenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5303650.png)
![N-ethyl-N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-2-[1-(3-methyl-2-buten-1-yl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5303654.png)
![5-{3-methoxy-4-[3-(2-methylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5303669.png)
![5-{5-bromo-2-[(4-nitrobenzyl)oxy]benzylidene}-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B5303678.png)

![N-[3-(acetylamino)phenyl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5303692.png)
![2-methyl-7-phenylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5303694.png)
![N-(4-fluorobenzyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5303696.png)